molecular formula C11H14N2O4 B2736723 N-(3-methoxypropyl)-4-nitrobenzamide CAS No. 285987-12-4

N-(3-methoxypropyl)-4-nitrobenzamide

Cat. No.: B2736723
CAS No.: 285987-12-4
M. Wt: 238.243
InChI Key: COMGTTCZMUGTCZ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-nitrobenzamide (CAS: 285987-12-4) is a nitro-substituted benzamide derivative characterized by a 3-methoxypropylamine moiety linked via an amide bond to a 4-nitrobenzoyl group. This compound is cataloged as a nitro compound with 95% purity, indicating its relevance in synthetic and pharmacological research .

Properties

IUPAC Name

N-(3-methoxypropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-17-8-2-7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMGTTCZMUGTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxypropyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and synthetic differences between N-(3-methoxypropyl)-4-nitrobenzamide and related benzamide derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Features/Applications Reference
This compound 3-Methoxypropyl C₁₁H₁₄N₂O₄ 238.24 Amidation (presumed) High purity (95%); cataloged
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl C₂₁H₁₈N₂O₃ 346.38 Solvent-free ball milling Eco-friendly synthesis; MS fragments at m/z 347 (M⁺) and 269
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl C₁₅H₁₃ClN₂O₃ 304.73 Amidation with 4-nitrobenzoyl chloride Fragmentation pathways yielding m/z 167 (nitrobenzamidic cation) and 139 (chlorophenethylium)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 207.27 Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis

Physicochemical and Electronic Properties

  • Substituent Effects: Methoxypropyl vs. Nitro Group Stability: Fragmentation pathways in MS (e.g., NO• radical loss in ) highlight the nitro group’s lability, a trait shared across nitrobenzamides. The methoxypropyl chain’s stability under ESI-MS conditions remains unexplored but could differ from chlorophenethyl derivatives due to reduced steric hindrance.

Biological Activity

N-(3-methoxypropyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the nitro group on the benzene ring and the methoxypropyl substituent on the nitrogen atom of the amide group contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}
  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 232.27 g/mol

The compound features a nitro group (-NO₂) at the para position relative to the amide group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that derivatives of nitrobenzamides can exhibit anticancer activities by targeting cancer cell proliferation mechanisms.

Antimicrobial Activity

Research has demonstrated that nitrobenzamide derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

This compound and its analogs have shown promise in preclinical studies targeting various cancer types. A notable case study involved testing derivatives against breast cancer cell lines, where compounds with similar structures demonstrated cytotoxic effects through apoptosis induction .

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of this compound in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency .
  • Antimicrobial Screening : In another study, this compound was tested against a panel of bacterial strains. Results showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityIC50 (µM)MIC (µg/mL)
This compoundAnticancer, Antimicrobial158
N-(3-chlorophenethyl)-4-nitrobenzamideAnticancer2010
N-(2-methylphenyl)-4-nitrobenzamideAntimicrobial2512

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